molecular formula C18H23N3O2S2 B2473361 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851717-24-3

2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2473361
CAS No.: 851717-24-3
M. Wt: 377.52
InChI Key: ITUPSOVEWNRBTF-ZZEZOPTASA-N
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Description

“2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” is a complex organic compound that features a combination of cyclohexyl, carbamoyl, sulfanyl, benzothiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the acetamide group and the cyclohexylcarbamoyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Acetamide Derivatives: Compounds featuring acetamide groups.

    Cyclohexylcarbamoyl Compounds: Compounds with cyclohexylcarbamoyl moieties.

Uniqueness

What sets “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” apart is its combination of these functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-24-11-16(22)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUPSOVEWNRBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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